molecular formula C21H30N7Na2O19P3 B8180072 beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate

beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate

Cat. No.: B8180072
M. Wt: 823.4 g/mol
InChI Key: LZHVKDCSKHTISB-ITGWJZMWSA-L
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Description

Beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate: is a coenzyme that plays a crucial role in various biochemical processes. It is involved in redox reactions, where it acts as an electron carrier. This compound is essential in metabolic pathways, including lipid and nucleic acid synthesis, and is widely used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate typically involves the phosphorylation of nicotinamide adenine dinucleotide (NAD) using specific enzymes such as NAD kinase. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and activity of the enzymes involved .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of this compound. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration .

Mechanism of Action

Beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby playing a crucial role in maintaining the redox balance within cells. The molecular targets include various dehydrogenases and reductases involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate is unique due to its specific role in anabolic reactions, such as lipid and nucleic acid synthesis, which require NADPH as a reducing agent. Its ability to participate in both redox and substitution reactions makes it versatile in various biochemical and industrial applications .

Properties

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3.2Na.2H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;;2*1H2/q;2*+1;;/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHVKDCSKHTISB-ITGWJZMWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N7Na2O19P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698999-85-8
Record name TRIPHOSPHOPYRIDINE NUCLEOTIDE, SODIUM SALT HYDRATE
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